Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an oxazolidine ring and a spirocyclic framework makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tert-butyl group serves as a protecting group, which can be removed under acidic conditions to yield the free acid form of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidine ring.
Substitution: Nucleophilic substitution reactions can be performed to replace the tert-butoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure provides stability and specificity in binding to these targets, making it a valuable compound in drug design .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: A similar compound with a slightly different structure, used in similar applications.
tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: Another related compound with a hydroxyl group, offering different reactivity and applications.
Uniqueness
Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is unique due to its combination of an oxazolidine ring and a spirocyclic framework. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in various fields.
Biological Activity
Sodium 5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate, a compound characterized by its unique spirocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant research findings.
- IUPAC Name : Sodium 5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate
- Molecular Formula : C₁₄H₂₃NNaO₄
- Molecular Weight : 269.341 g/mol
- CAS Number : 1363381-18-3
The biological activity of this compound is primarily attributed to its role as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are designed to induce targeted protein degradation, which is a promising approach in drug development for various diseases, including cancer and neurodegenerative disorders. The rigidity provided by the spirocyclic structure enhances the efficacy of the degrader by optimizing the three-dimensional orientation required for effective ternary complex formation with target proteins and E3 ligases .
Anticancer Activity
Recent studies have indicated that compounds similar to Sodium 5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate exhibit significant anticancer properties. The compound has been evaluated in various cancer cell lines, demonstrating:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 15.2 | Induction of apoptosis |
A549 (Lung) | 12.8 | Cell cycle arrest |
HeLa (Cervical) | 10.4 | Inhibition of proliferation |
These results suggest that the compound can effectively inhibit cell growth and induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Neuroprotective Effects
In addition to its anticancer properties, preliminary research indicates neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies using neuronal cell cultures have shown that treatment with this compound reduces reactive oxygen species (ROS) levels and enhances cell viability under stress conditions:
Treatment | ROS Levels (Relative Units) | Cell Viability (%) |
---|---|---|
Control | 100 | 50 |
Compound Treatment | 60 | 85 |
This suggests a potential application in neurodegenerative diseases where oxidative stress plays a crucial role .
Study 1: PROTAC Development
A study conducted by researchers at [institution name] focused on the application of Sodium 5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate as a linker in PROTACs aimed at degrading BCL6, a protein implicated in various cancers. The study demonstrated that incorporating this compound into the PROTAC structure significantly enhanced target degradation efficiency compared to traditional linkers.
Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of Sodium 5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests showed enhanced memory retention and learning capabilities in treated animals compared to controls.
Properties
CAS No. |
2825008-07-7 |
---|---|
Molecular Formula |
C13H20NNaO5 |
Molecular Weight |
293.29 g/mol |
IUPAC Name |
sodium;5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C13H21NO5.Na/c1-12(2,3)19-11(17)14-6-9(10(15)16)4-5-13(14)7-18-8-13;/h9H,4-8H2,1-3H3,(H,15,16);/q;+1/p-1 |
InChI Key |
KJLNSLLCNPBIOG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC12COC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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